![molecular formula C22H23N3O3S B2945643 (8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1251612-08-4](/img/structure/B2945643.png)
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a chemical compound that is widely used in scientific research for its unique properties. It is a quinoline derivative that has been synthesized for its potential applications in various fields of research.
Scientific Research Applications
Pharmacological Research
Quinoline derivatives, like the one , have been extensively studied for their pharmacological properties. They are known for their versatility in significant fields due to their distinctive bioactivity and interaction with cellular components . This compound could be investigated for its potential as a therapeutic agent, given its structural similarity to other bioactive quinolines.
Antimicrobial Activity
The quinoline moiety is often associated with antimicrobial properties. For instance, docking simulations of quinoline derivatives have shown promising results against various bacterial enzymes, suggesting that our compound could be a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
Quinoline compounds have been identified as potential α-glucosidase inhibiting agents. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can be beneficial in treating diabetes. The compound could be synthesized and tested for its efficacy as an α-glucosidase inhibitor .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them suitable for research into treatments for conditions like arthritis. Studies have shown that similar compounds can inhibit the production of inflammatory mediators such as NO and H2O2 in cells .
Mechanism of Action
Target of Action
It is known that quinolinamines, a class of compounds to which this molecule belongs, have shown potent in vitro antimalarial activity . They target the Plasmodium species, particularly Plasmodium falciparum, which are responsible for malaria .
Mode of Action
Quinolinamines, in general, have been found to exhibit potent antimalarial activity . They interact with the Plasmodium species and inhibit their growth, thereby preventing the spread of malaria .
Biochemical Pathways
It is known that antimalarial drugs often interfere with the life cycle of the plasmodium species, disrupting their ability to reproduce and spread .
Result of Action
The result of the compound’s action would be the inhibition of the growth and reproduction of the Plasmodium species, thereby preventing the spread of malaria . This is based on the known effects of quinolinamines, a class of compounds to which this molecule belongs .
properties
IUPAC Name |
[8-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-16-8-6-15(7-9-16)23-18-14-19(22(26)25-10-12-29-13-11-25)24-21-17(18)4-3-5-20(21)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMOYZDPTNWVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone |
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